

Application Note & Protocol: Dissolution Rate Testing of Calcium Glubionate Anhydrous

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Compound of Interest

Compound Name: Calcium glubionate anhydrous

CAS No.: 97635-31-9

Cat. No.: B1213495

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Introduction

Calcium glubionate is a water-soluble calcium salt utilized in both oral solutions and solid dosage forms as a therapeutic agent to address or prevent calcium deficiency. The anhydrous version of this active pharmaceutical ingredient (API) is distinguished by its high solubility, a fundamental physicochemical characteristic that governs its dissolution behavior.[1][2] The dissolution rate of a solid dosage form is a paramount critical quality attribute, as it fundamentally influences the bioavailability of the drug substance.[3][4] This application note delivers a comprehensive guide and a meticulous protocol for conducting dissolution rate testing on immediate-release solid oral dosage forms that contain **calcium glubionate anhydrous**. The methodology is firmly rooted in the principles delineated in the United States Pharmacopeia (USP) General Chapter <711> Dissolution and is judiciously adapted from the official monograph for Calcium Gluconate Tablets, a structurally related and highly soluble calcium salt.[5]

Scientific Principles & Method Rationale

Physicochemical Properties of Calcium Glubionate Anhydrous

Calcium glubionate is classified as being freely or highly soluble in water.[2] In accordance with the FDA's Biopharmaceutics Classification System (BCS), drugs are considered highly soluble when their highest dosage strength is soluble in 250 mL or less of aqueous media across a pH spectrum of 1 to 6.8.[6][7] This characteristic strongly indicates that dosage forms formulated with calcium glubionate will likely exhibit rapid-dissolving properties. For such products, the dissolution process itself is typically not the rate-limiting step for absorption. Nevertheless, in vitro dissolution testing remains an indispensable tool for ensuring batch-to-batch consistency and for identifying potential formulation or manufacturing variables that could adversely affect drug release.[3]

Selection of Dissolution Test Parameters

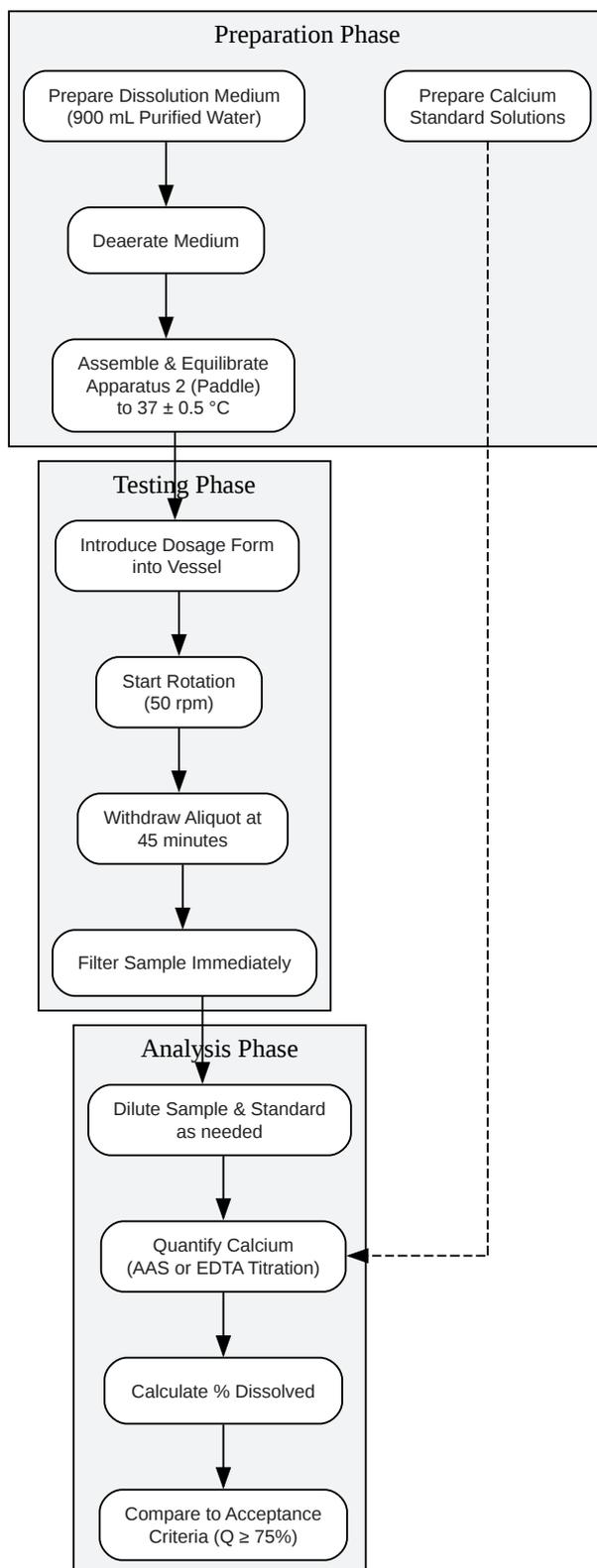
The choice of dissolution conditions must be scientifically robust, justifiable, and possess the ability to discriminate between batches that may exhibit different in vivo performance characteristics.

- **Apparatus:** The USP details several apparatuses for dissolution testing. For conventional tablets and capsules, USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle) are the most frequently employed.[3] The official USP monograph for Calcium Gluconate Tablets mandates the use of Apparatus 2 (Paddle). This apparatus is particularly suitable for tablets that naturally sink to the bottom of the vessel and provides a gentle, hydrodynamically well-defined agitation.[5]
- **Dissolution Medium:** For highly soluble active ingredients like calcium glubionate, a simple aqueous medium is generally adequate. The FDA's guidance for highly soluble drugs indicates that 0.1N HCl or water are acceptable media choices.[6] The USP monograph for Calcium Gluconate Tablets explicitly prescribes the use of water as the dissolution medium. [5] This selection is scientifically sound, as it offers a neutral environment, thereby minimizing potential interactions that might occur in buffered media. Due to the drug's high solubility, sink conditions are readily maintained.
- **Agitation Speed:** To enhance the discriminatory capability of the method, mild agitation conditions are generally favored.[3] The USP monograph for Calcium Gluconate Tablets specifies a paddle rotation speed of 50 rpm, which represents a standard and appropriate level of agitation for this product type.[5]

- Temperature and Volume: Consistent with standard practice for dissolution testing aimed at simulating human physiological conditions, the temperature of the medium is rigorously maintained at 37 ± 0.5 °C. A standard volume of 900 mL is utilized, ensuring that sink conditions are preserved throughout the duration of the test.[5]

Experimental Workflow and Design

The comprehensive procedure for determining the dissolution rate of **calcium glubionate anhydrous** from a solid dosage form is segmented into several critical stages, spanning from initial preparation to the final analytical determination. This workflow is meticulously designed to guarantee accuracy, reproducibility, and adherence to pharmacopeial standards.



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Caption: Workflow for Calcium Glubionate Dissolution Testing.

Summary of Dissolution Test Parameters

The table below provides a consolidated summary of the recommended parameters for conducting the dissolution rate test for immediate-release tablets containing **calcium glubionate anhydrous**.

Parameter	Recommended Setting	Justification / Reference
Apparatus	USP Apparatus 2 (Paddle)	Standard for tablets; specified in the USP monograph for Calcium Gluconate Tablets.[5]
Dissolution Medium	Purified Water	Calcium glubionate is highly water-soluble; specified in the USP monograph for Calcium Gluconate Tablets.[2][5]
Medium Volume	900 mL	Standard volume providing sink conditions.[5]
Temperature	37 ± 0.5 °C	Simulates physiological conditions.
Agitation Speed	50 rpm	Standard, mild agitation for paddle method.[5]
Time Point	45 minutes	Single time point appropriate for rapidly dissolving products; specified in the USP monograph.[3][5]
Acceptance Criteria	Not less than 75% (Q) of the labeled amount dissolved.	Standard acceptance criteria for many immediate-release products; specified in the USP monograph.[5]
Analytical Finish	Atomic Absorption Spectroscopy (AAS) or Complexometric (EDTA) Titration	AAS is the compendial method.[5] EDTA titration is a widely accepted alternative for calcium quantification.[8][9]

Detailed Experimental Protocols

Protocol 1: Dissolution Test Procedure

- Media Preparation: Prepare a sufficient volume of purified water. Deaerate the medium using a validated method such as heating followed by cooling, filtering under vacuum, or sparging with helium.
- Apparatus Setup:
 - Assemble the USP Apparatus 2 (Paddle) assembly.
 - Dispense 900 mL (with a tolerance of $\pm 1\%$) of the deaerated water into each dissolution vessel.
 - Cover the vessels to minimize evaporation and allow the medium to equilibrate to a stable temperature of 37 ± 0.5 °C.
 - Verify and adjust the paddle height to 25 ± 2 mm from the lowest point of the inside bottom of the vessel.
- Test Execution:
 - Carefully drop one dosage unit (e.g., one tablet) into each vessel, ensuring it settles at the bottom before starting the rotation.
 - Immediately initiate the apparatus, ensuring the rotation speed is maintained at 50 rpm.
- Sampling:
 - At the 45-minute time point (within a tolerance of $\pm 2\%$), withdraw a sample aliquot from a zone that is midway between the surface of the dissolution medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.
 - Promptly filter the sample through a suitable inert filter (e.g., 0.45 μm PVDF). Discard the initial portion of the filtrate to prevent sample dilution or adsorption effects from the filter.

- **Sample Storage:** The filtered samples should be stored in inert, sealed containers, and protected from light if necessary, until the time of analysis. Perform any subsequent dilutions with the dissolution medium to bring the concentration within the analytical range.

Protocol 2: Analytical Finish by Atomic Absorption Spectroscopy (AAS)

This protocol is adapted from the method specified in the USP monograph for Calcium Gluconate Tablets.[5]

- **Standard Preparation:**
 - Prepare a stock solution of a certified calcium standard in the dissolution medium (water).
 - From this stock solution, create a series of at least three working standard solutions of known calcium concentrations that bracket the anticipated concentration of the test samples after dilution.
- **Instrument Setup:**
 - Configure the atomic absorption spectrophotometer according to the manufacturer's operational guidelines.
 - Install and align a calcium hollow-cathode lamp.
 - Set the analytical wavelength to the primary calcium absorption line at approximately 422.7 nm.[10]
 - Use the dissolution medium as a blank to zero the instrument's absorbance reading.
- **Measurement:**
 - Aspirate the standard solutions in order of increasing concentration, followed by the filtered and diluted test solutions.
 - Record the steady-state absorbance readings for each solution.
- **Calculation:**

- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
- Using the linear regression equation from the calibration curve, determine the concentration of calcium in the test samples.
- Calculate the percentage of the labeled amount of calcium glubionate dissolved using the formula:

$$\% \text{ Dissolved} = (C_{\text{sample}} \times V_{\text{medium}} \times DF / L) \times (MW_{\text{CG}} / AW_{\text{Ca}}) \times 100$$

Where:

- C_{sample} = Concentration of calcium in the sample solution (mg/mL)
- V_{medium} = Volume of the dissolution medium (900 mL)
- DF = Dilution factor applied to the sample
- L = Labeled amount of calcium glubionate per dosage unit (mg)
- MW_{CG} = Molecular weight of **calcium glubionate anhydrous** (430.37 g/mol)
- AW_{Ca} = Atomic weight of calcium (40.08 g/mol)

Protocol 3: Alternative Analytical Finish by Complexometric (EDTA) Titration

This protocol offers a robust, non-instrumental alternative for the quantification of calcium.[8][9]

- Reagent Preparation:
 - 0.05 M Edetate Disodium (EDTA) VS: Prepare and standardize this volumetric solution as directed in USP <541> Titrimetry.
 - 1 N Sodium Hydroxide: Prepare as required.

- Hydroxy Naphthol Blue Indicator: Utilize a commercially prepared indicator powder or triturate.
- Titration Procedure:
 - Accurately pipette a known volume of the filtered dissolution sample into an Erlenmeyer flask.
 - Add 2 mL of 3 N hydrochloric acid and dilute the solution with purified water to approximately 150 mL.
 - While maintaining constant stirring, add approximately 20 mL of 0.05 M EDTA VS from a 50-mL buret.
 - Add 15 mL of 1 N sodium hydroxide followed by approximately 300 mg of hydroxy naphthol blue indicator.[\[11\]](#)
 - Continue the titration with the 0.05 M EDTA VS until the solution reaches a distinct and permanent blue endpoint.

- Calculation:

- Determine the amount of calcium glubionate dissolved in the titrated aliquot:

$$\text{mg Dissolved} = V_{\text{EDTA}} \times M_{\text{EDTA}} \times 21.52$$

Where:

- V_{EDTA} = Net volume of EDTA titrant consumed (mL)
- M_{EDTA} = Molarity of the standardized EDTA solution (mol/L)
- 21.52 = The stoichiometric equivalent in mg of anhydrous calcium gluconate corresponding to 1 mL of 0.05 M EDTA. This factor must be adjusted proportionally if the molarity of the EDTA solution deviates from 0.05 M.
- Calculate the total percentage of dissolved drug by scaling the result from the aliquot volume to the total medium volume.

Trustworthiness and System Validation

To uphold the integrity and validity of the dissolution test results, the following procedures are mandatory:

- **Apparatus Qualification:** The dissolution testing apparatus must undergo regular mechanical calibration. Its performance should be periodically verified using USP reference standard tablets (e.g., USP Prednisone Tablets RS) as stipulated in USP <711>.
- **Method Validation:** The selected analytical finish (whether AAS or EDTA titration) must be thoroughly validated for key parameters including specificity, linearity, accuracy, and precision. This validation must be performed within the context of the dissolution medium and the specific formulation matrix.
- **System Suitability:** Prior to each dissolution run, system suitability checks must be successfully completed. For AAS, this involves confirming the calibration curve with a check standard. For titration, it necessitates the recent standardization of the titrant.

By rigorously adhering to these established pharmacopeial principles and detailed protocols, researchers, scientists, and drug development professionals can perform a reliable and accurate assessment of the in vitro release characteristics of **calcium glubionate anhydrous** dosage forms, thereby ensuring consistent product quality and performance.

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